3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a six-membered ring fused with a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would be determined by its specific targets and mode of action .
Pharmacokinetics
These properties would influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
These effects would be a result of the compound’s interactions with its targets and its influence on biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine . These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazine-based heterocyclic compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazine derivatives have been reported to exhibit anti-inflammatory, analgesic, antibacterial, neuroprotective, and antiviral activities . These effects suggest that 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoxazine derivatives exhibit considerable anxiolytic activity in the conflict test in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can be synthesized through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . The reaction typically involves the condensation of these starting materials under controlled conditions to form the benzoxazine ring. The process can be carried out under solvent-free conditions using microwave irradiation, which offers a rapid and high-yielding method .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the starting materials are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through crystallization or distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo derivatives, and reduced forms of the original compound .
Scientific Research Applications
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.
2,3-dihydro-1,4-benzoxazine: Another related compound with different substitution patterns.
Uniqueness
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of high-performance polymers and as a potential therapeutic agent .
Properties
IUPAC Name |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQRBYFLQYHTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499654 | |
Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70310-30-4 | |
Record name | 3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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